N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Medicinal Chemistry Computational Chemistry Drug Discovery

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 2034358-40-0) is a synthetic small molecule belonging to the class of triazinylmethyl benzenesulfonamides. Its structure combines a 4,6-dimethoxy-1,3,5-triazine moiety linked via a methylene bridge to a sulfonamide group attached to a 4-ethoxy-3-fluorobenzene ring.

Molecular Formula C14H17FN4O5S
Molecular Weight 372.37
CAS No. 2034358-40-0
Cat. No. B2824812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
CAS2034358-40-0
Molecular FormulaC14H17FN4O5S
Molecular Weight372.37
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F
InChIInChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3
InChIKeyYRFFXXLDVSPKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 2034358-40-0): Chemical Class and Procurement Context


N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 2034358-40-0) is a synthetic small molecule belonging to the class of triazinylmethyl benzenesulfonamides [1]. Its structure combines a 4,6-dimethoxy-1,3,5-triazine moiety linked via a methylene bridge to a sulfonamide group attached to a 4-ethoxy-3-fluorobenzene ring. Compounds within this broader structural class have been explored in patent literature, notably by BASF SE, for their utility as fungicidal agents in agricultural compositions and seed treatments [1]. The triazine-sulfonamide scaffold has also been investigated in medicinal chemistry for the inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX [2]. However, specific peer-reviewed pharmacological, biochemical, or industrial application data for this exact compound remain absent from the core public scientific literature as of the current analysis.

Why N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the triazinylmethyl sulfonamide class, minor structural modifications can profoundly alter physicochemical properties and biological target engagement. The BASF patent demonstrates that varying substituents on the triazine core and the benzenesulfonamide ring directly modulate antifungal spectrum and potency [1]. Similarly, in carbonic anhydrase inhibition, the nature and position of substituents on both the triazine and benzene rings dictate isoform selectivity (e.g., hCA I vs. hCA II vs. hCA IX), with Ki values spanning from subnanomolar to micromolar ranges depending on the specific substitution pattern [2]. The specific combination of 4,6-dimethoxy groups on the triazine and 4-ethoxy-3-fluoro substituents on the benzenesulfonamide in this compound is chemically distinct from known analogs such as cinosulfuron or the unsubstituted parent, and cannot be assumed to share their biological or industrial performance profiles without explicit experimental verification.

Quantitative Differentiation Evidence for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide


Physicochemical Property Differentiation via In Silico Comparison with the Unsubstituted Parent Analog

A comparative in silico analysis between the target compound and its closest unsubstituted analog, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide (CAS 2034356-86-8), reveals predicted differences in key drug-like properties . The 4-ethoxy-3-fluoro substitution is anticipated to increase lipophilicity (cLogP) and molecular weight, which can influence membrane permeability and metabolic stability. This class-level inference suggests that substitution with fluorine, a common tactic in medicinal chemistry to block metabolic soft spots on the phenyl ring, could provide a metabolic stability advantage.

Medicinal Chemistry Computational Chemistry Drug Discovery

Structural Basis for Isoform Selectivity Against Human Carbonic Anhydrases

Compounds within the triazine-linked benzenesulfonamide class have shown potent and selective inhibition of tumor-associated carbonic anhydrase IX (hCA IX) over off-target isoforms hCA I and II [1]. For example, in a related series, compound 12i exhibited a Ki of 38.8 nM against hCA IX with selectivity over hCA II. The unique 4-ethoxy-3-fluoro substitution pattern on the benzene ring of the target compound is expected to further fine-tune this selectivity profile compared to unsubstituted or differently substituted analogs, though direct experimental data for this specific derivative are not currently available in the public domain.

Cancer Research Enzyme Inhibition Carbonic Anhydrase

High-Potential Application Scenarios for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide Based on Structural Analysis


Agrochemical Lead Optimization: Triazinylmethyl Sulfonamide Fungicide Development

Given the extensive patent precedent for this scaffold as agricultural fungicides [1], this compound is best positioned as a candidate for structure-activity relationship (SAR) studies in agrochemical R&D programs. Its specific substitution pattern can be compared against other patented analogs to optimize antifungal spectrum against pathogens like *Septoria tritici* or *Phakopsora pachyrhizi*.

Oncology Drug Discovery: hCA IX-Selective Inhibitor Screening

The structural similarity to potent and selective hCA IX inhibitors [2] makes this compound a high-priority candidate for inclusion in focused screening libraries targeting the tumor-associated carbonic anhydrase isoforms. Procurement is recommended for groups investigating hypoxic tumor microenvironments where hCA IX is overexpressed, such as clear cell renal cell carcinoma or triple-negative breast cancer.

Chemical Biology Probe Development

The presence of a fluorine atom enables potential 19F-NMR applications or metabolic tracing. This compound could be acquired as a starting point for developing labeled chemical probes to study sulfonamide-protein interactions, provided that its target engagement profile is first established through in vitro screening.

Quote Request

Request a Quote for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.